4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
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Overview
Description
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrole ring, the introduction of the methoxycarbonyl group, and the final coupling with the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3Z)-4-(CARBOXYMETHYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
- 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-ETHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
Uniqueness
4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-(2-METHYLPROPYL)-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific substituents and the configuration of its pyrrole ring
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[(Z)-[4-methoxycarbonyl-5-methyl-1-(2-methylpropyl)-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H21NO5/c1-11(2)10-20-12(3)16(19(24)25-4)15(17(20)21)9-13-5-7-14(8-6-13)18(22)23/h5-9,11H,10H2,1-4H3,(H,22,23)/b15-9- |
InChI Key |
BVJMLDKUCLEGQT-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CC(C)C)C(=O)OC |
Origin of Product |
United States |
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